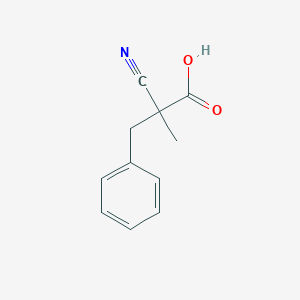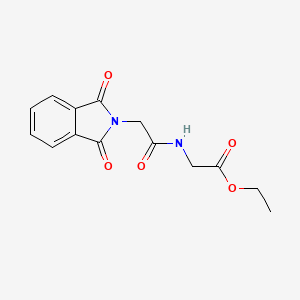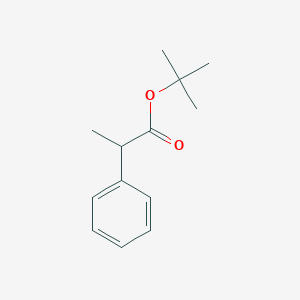
2-Cyano-2-methyl-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2 It is characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a phenyl group (-C6H5) attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-cyano-2-methyl-3-phenylpropanoic acid typically involves the alkylation of methyl cyanoacetate with benzyl bromide in the presence of sodium methoxide. This reaction yields methyl 2-cyano-3-phenylpropanoate, which is then methylated with methyl iodide in the presence of sodium methoxide to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Cyano-2-methyl-3-phenylpropansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Die Cyanogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Katalysator verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder anderen Nucleophilen durchgeführt werden.
Hauptprodukte:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-methyl-3-phenylpropansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von enzymkatalysierten Reaktionen und als Substrat für biochemische Assays verwendet werden.
Industrie: Verwendet in der Produktion von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-2-methyl-3-phenylpropansäure beinhaltet die Fähigkeit, unter milden basischen Bedingungen Decarboxylierung zu durchlaufen. Diese Reaktion erzeugt ein Carbanion, das als starke Base wirken und an weiteren chemischen Reaktionen teilnehmen kann. Die Verbindung kann auch ternäre Komplexe durch Wasserstoffbrückenbindung stabilisieren und so das Verhalten von molekularen Schaltern und anderen Systemen beeinflussen .
Ähnliche Verbindungen:
- 2-Cyano-2-phenylpropansäure
- 2-Methyl-2-phenylpropansäure
- 3-Cyano-2-phenylpropansäure
Vergleich: 2-Cyano-2-methyl-3-phenylpropansäure ist einzigartig durch das Vorhandensein sowohl einer Cyanogruppe als auch einer Methylgruppe am gleichen Kohlenstoffatom, was ihre Reaktivität und Stabilität beeinflusst. Im Vergleich zu ähnlichen Verbindungen bietet sie in Bezug auf ihre Fähigkeit, bestimmte chemische Reaktionen zu durchlaufen, und ihre Anwendungen in verschiedenen Bereichen deutliche Vorteile .
Wirkmechanismus
The mechanism of action of 2-cyano-2-methyl-3-phenylpropanoic acid involves its ability to undergo decarboxylation under mild basic conditions. This reaction produces a carbanion, which can act as a strong base and participate in further chemical reactions. The compound can also stabilize ternary complexes through hydrogen bonding, influencing the behavior of molecular switches and other systems .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyano-2-phenylpropanoic acid
- 2-Methyl-2-phenylpropanoic acid
- 3-Cyano-2-phenylpropanoic acid
Comparison: 2-Cyano-2-methyl-3-phenylpropanoic acid is unique due to the presence of both a cyano group and a methyl group on the same carbon atom, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo specific chemical reactions and its applications in various fields .
Eigenschaften
IUPAC Name |
2-cyano-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(8-12,10(13)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVFRWKAZRXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901356 |
Source


|
| Record name | NoName_460 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965130.png)
![[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11965136.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11965153.png)


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
